Pocapavir-d3
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Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for Pocapavir-d3 involve several steps. The compound is synthesized through a series of chemical reactions that include the use of various reagents and catalysts. The industrial production methods for this compound are designed to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Pocapavir-d3 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions are typically intermediates that are further processed to obtain the final compound .
Scientific Research Applications
Pocapavir-d3 has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the mechanisms of antiviral activity. In biology, it is used to investigate the interactions between viruses and host cells. In medicine, this compound is being studied for its potential to treat enterovirus infections, including polio and coxsackievirus. In industry, it is used in the development of antiviral drugs and therapies .
Mechanism of Action
The mechanism of action of Pocapavir-d3 involves its ability to inhibit the capsid of enteroviruses. This inhibition prevents the virus from attaching to and entering host cells, thereby blocking the infection process. The molecular targets of this compound include the viral capsid proteins, and the pathways involved in its action are related to the viral replication cycle .
Comparison with Similar Compounds
Pocapavir-d3 is unique in its ability to inhibit the capsid of enteroviruses. Similar compounds include pleconaril, rupintrivir, and vapendavir, which also act as antiviral agents but have different mechanisms of action and target different stages of the viral life cycle. This compound stands out due to its specific activity against enterovirus capsids .
Properties
Molecular Formula |
C21H17Cl3O3 |
---|---|
Molecular Weight |
426.7 g/mol |
IUPAC Name |
1,3-dichloro-2-[[4-[[2-chloro-4-(trideuteriomethoxy)phenoxy]methyl]phenyl]methoxy]benzene |
InChI |
InChI=1S/C21H17Cl3O3/c1-25-16-9-10-20(19(24)11-16)26-12-14-5-7-15(8-6-14)13-27-21-17(22)3-2-4-18(21)23/h2-11H,12-13H2,1H3/i1D3 |
InChI Key |
XXMDDBVNWRWNCW-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=C(C=C1)OCC2=CC=C(C=C2)COC3=C(C=CC=C3Cl)Cl)Cl |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC2=CC=C(C=C2)COC3=C(C=CC=C3Cl)Cl)Cl |
Origin of Product |
United States |
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